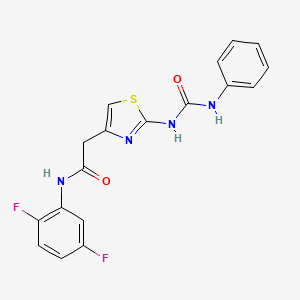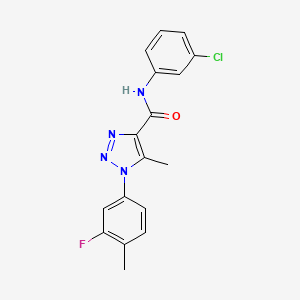![molecular formula C21H24N6O4 B11284844 5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11284844.png)
5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-AMINO-N-(2,4-DIMETHOXYPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-AMINO-N-(2,4-DIMETHOXYPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE” typically involves multi-step organic reactions. The process may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving azides and alkynes.
Introduction of the amino group: This step may involve nucleophilic substitution reactions.
Attachment of the phenyl groups: This can be done through coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Use of catalysts: To increase reaction efficiency.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification techniques: Such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
This compound could have various applications in scientific research, including:
Medicinal Chemistry: As a potential drug candidate for treating diseases.
Biological Studies: To investigate its effects on biological systems.
Industrial Applications: As a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds in this class with similar structures.
Phenylcarbamoyl Derivatives: Compounds with similar functional groups.
Uniqueness
The unique combination of functional groups in “5-AMINO-N-(2,4-DIMETHOXYPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE” may confer specific biological activities or chemical reactivity that distinguishes it from other compounds.
属性
分子式 |
C21H24N6O4 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(2,6-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H24N6O4/c1-12-6-5-7-13(2)18(12)24-17(28)11-27-20(22)19(25-26-27)21(29)23-15-9-8-14(30-3)10-16(15)31-4/h5-10H,11,22H2,1-4H3,(H,23,29)(H,24,28) |
InChI 键 |
RWVCBSWJVHDFIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-bromophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11284766.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B11284785.png)
![3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11284788.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11284798.png)
![1-ethyl-N-(1-phenylbutan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11284799.png)
![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B11284807.png)
![1-Methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B11284810.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11284818.png)
![2-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B11284827.png)
![N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11284838.png)


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B11284856.png)
